molecular formula C6H10ClNO3 B019887 2-[(2-Chloroacetyl)amino]butanoic acid CAS No. 101072-54-2

2-[(2-Chloroacetyl)amino]butanoic acid

Cat. No. B019887
M. Wt: 179.6 g/mol
InChI Key: CLYGVTIFEIIGIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves stepwise reactions that introduce functional groups critical for the compound's activity and properties. For example, the synthesis of perfluoro-tert-butyl 4-hydroxyproline, a compound with similar structural motifs, involves a Mitsunobu reaction and highlights the importance of precise functional group introduction (Tressler & Zondlo, 2014). Another example includes the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides through the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, illustrating a convenient method for constructing complex structures (Kavina, Sizov, & Yakovlev, 2017).

Molecular Structure Analysis

Molecular structure analysis using spectroscopic and computational methods provides insights into the conformation and electronic properties of compounds. Studies on similar compounds, such as 4-amino-3(4-chlorophenyl) butanoic acid, have utilized Fourier transform infrared (FT-IR) and Raman spectroscopy, alongside computational methods like density functional theory (DFT), to elucidate structural details and vibrational characteristics (Muthu & Paulraj, 2012).

Chemical Reactions and Properties

Chemical reactions involving 2-[(2-Chloroacetyl)amino]butanoic acid derivatives can lead to the formation of various functional materials. For instance, reactions of N-(2-chloroacetyl)-α-amino acids with cyanopyridine derivatives have been explored to afford compounds with potential biological activities (Fedorov, Shestopalov, & Belyakov, 2003).

Physical Properties Analysis

The physical properties of compounds, including melting point, solubility, and crystalline structure, are crucial for their application. Studies on similar compounds, such as the enantioresolution of 2-butanol, demonstrate the significance of crystal structure in determining physical properties (Miragaya, Jover, Fraga, Meijide, & Tato, 2010).

Scientific Research Applications

  • 2-Aminothiazole-Based Compounds

    • Application Summary : The 2-aminothiazole scaffold is a characteristic structure in drug development. It has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
    • Methods of Application : The originality of this proposal is based on the synthetic strategies developed to access the novel 2-aminothiazole derivatives .
    • Results or Outcomes : Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .
  • N-Substituted-3-chloro-2-azetidinones

    • Application Summary : The β-lactam heterocycles, including N-Substituted-3-chloro-2-azetidinones, are still the most prescribed antibiotics used in medicine .
    • Methods of Application : The development of several synthetic and semi-synthetic β-lactam antibiotics by the pharmaceutical industry was due to the growing resistance of bacteria towards the β-lactam antibiotics and the need for medicines with a more specific antibacterial activity .
    • Results or Outcomes : The synthesized compounds were screened for their antibacterial activity against four microorganisms: Staphylococcus aureus (Gram positive), Bacillus subtilis (Gram positive), Psuedomonas aeruginosa (Gram negative) and Escherichia coli (Gram negative). They were found to exhibit good to moderate antibacterial activity .

properties

IUPAC Name

2-[(2-chloroacetyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3/c1-2-4(6(10)11)8-5(9)3-7/h4H,2-3H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYGVTIFEIIGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308661
Record name 2-(2-Chloroacetamido)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroacetamido)butanoic acid

CAS RN

101072-54-2
Record name 2-(2-Chloroacetamido)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Chloroacetyl-DL-2-aminobutyric Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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